Cas no 1782938-77-5 ((Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride)

(Z)-2,6-Difluoro-N-hydroxybenzene-1-carbonimidoyl chloride is a fluorinated aromatic compound featuring a reactive carbonimidoyl chloride group and a hydroxylamine substituent. Its key advantages include high electrophilicity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles and functionalized aromatic systems. The presence of ortho-fluorine atoms enhances its reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The (Z)-configuration ensures stereochemical control in subsequent transformations. This compound is valuable in pharmaceutical and agrochemical research, where precise functionalization of benzene derivatives is required. Its stability under controlled conditions allows for efficient handling and storage.
(Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride structure
1782938-77-5 structure
Product Name:(Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride
CAS No:1782938-77-5
MF:C7H4ClF2NO
MW:191.562567710876
CID:5346828
Update Time:2025-05-19

(Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidoyl chloride, 2,6-difluoro-N-hydroxy-, [C(Z)]-
    • [C(Z)]-2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride (ACI)
    • (Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride
    • MDL: MFCD09027155
    • Inchi: 1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7-
    • InChI Key: QBIPVAANFKTSIG-XFFZJAGNSA-N
    • SMILES: C(/C1C(F)=CC=CC=1F)(\Cl)=N\O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 271.3±50.0 °C(Predicted)
  • pka: 9.83±0.70(Predicted)

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(Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ;  rt; 2 h, rt
Reference
Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists: Molecular Basis of FXR Antagonism
Huang, Huang; Si, Pei; Wang, Lei; Xu, Yong; Xu, Xin; et al, ChemMedChem, 2015, 10(7), 1184-1199

(Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride Raw materials

(Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride Preparation Products

Additional information on (Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride

Comprehensive Overview of (Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride (CAS No. 1782938-77-5)

(Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride (CAS No. 1782938-77-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This compound, characterized by its difluorobenzene backbone and hydroxycarbonimidoyl chloride functional group, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "synthesis of (Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride", "CAS 1782938-77-5 applications", and "Z-isomer stability in carbonimidoyl chlorides", reflecting the growing interest in this molecule.

The compound's Z-configuration is particularly noteworthy, as it influences its reactivity and interaction with other molecules. Recent studies have explored its role in the development of enzyme inhibitors and catalysts, aligning with the broader trend of targeting fluorinated compounds for drug discovery. Searches for "fluorinated benzene derivatives in medicine" and "hydroxycarbonimidoyl chloride uses" highlight the relevance of this compound in cutting-edge research. Its CAS number 1782938-77-5 is often used as a unique identifier in patent literature and chemical databases, underscoring its importance in intellectual property and regulatory contexts.

From a synthetic perspective, (Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride is typically prepared through controlled chlorination and hydroxylation reactions of precursor molecules. The difluoro substitution at the 2,6-positions enhances the compound's electronic properties, making it a valuable building block for heterocyclic chemistry. Queries such as "optimizing yield for CAS 1782938-77-5" and "stereoselective synthesis of Z-isomers" are common among chemists seeking to improve production protocols. Additionally, the compound's stability under various conditions is a frequent topic of discussion, with searches like "storage recommendations for carbonimidoyl chlorides" reflecting practical concerns in laboratory settings.

The applications of CAS No. 1782938-77-5 extend beyond traditional organic synthesis. In material science, its fluorine-rich structure contributes to the development of advanced polymers with enhanced thermal and chemical resistance. This aligns with the increasing demand for high-performance materials in industries such as electronics and aerospace. Popular search terms like "fluorinated monomers for polymer synthesis" and "benzene derivatives in material science" demonstrate the interdisciplinary relevance of this compound. Furthermore, its potential role in green chemistry initiatives has sparked interest, as researchers explore eco-friendly synthetic routes for such intermediates.

Quality control and analytical characterization of (Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride are critical aspects of its handling. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and confirm the Z-isomer configuration. Search trends indicate strong interest in "analytical methods for CAS 1782938-77-5" and "spectroscopic data of carbonimidoyl chlorides", reflecting the need for reliable characterization protocols. The compound's chromatographic behavior and spectral fingerprints are well-documented in scientific literature, serving as valuable references for quality assurance purposes.

In conclusion, (Z)-2,6-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride (CAS No. 1782938-77-5) represents a fascinating case study in modern chemical research. Its combination of fluorine atoms and reactive functional groups makes it a powerful tool for synthetic chemists, while its potential applications in diverse fields continue to drive innovation. The frequent searches for "latest research on difluorobenzene derivatives" and "commercial availability of CAS 1782938-77-5" underscore its ongoing significance in both academic and industrial contexts. As research progresses, this compound is likely to remain at the forefront of developments in specialty chemicals and molecular design.

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